molecular formula C10H5Br5O2 B1584245 Pentabromobenzylacrylate CAS No. 59447-55-1

Pentabromobenzylacrylate

Cat. No. B1584245
CAS RN: 59447-55-1
M. Wt: 556.7 g/mol
InChI Key: GRKDVZMVHOLESV-UHFFFAOYSA-N
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Description

Pentabromobenzyl acrylate is a compound that can form copolymers with styrene . The oxygen index (OI) value of PMA is 29.7 . Polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles .


Synthesis Analysis

Pentabromobenzyl acrylate, a reactive flame retardant, can be synthesized using toluene through the processes of bromination and esterification . This provides a promising alternative to traditional flame retardants .


Molecular Structure Analysis

The empirical formula of Pentabromobenzyl acrylate is C10H5Br5O2 . Its molecular weight is 556.67 . More detailed structural analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

Pentabromobenzyl acrylate can form copolymers with styrene . The polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles . More detailed reaction analysis would require specific experimental data.


Physical And Chemical Properties Analysis

Pentabromobenzyl acrylate has a melting point of 115-116 °C . It is stored at a temperature of 2-8°C . More detailed physical and chemical properties would require specific experimental data.

Scientific Research Applications

Summary of the Application

Pentabromobenzylacrylate is used in the synthesis of high molecular weight and polymeric brominated flame retardants. These retardants are synthesized by the alkylation of aromatic molecules or the alkylation of aromatic polymers with pentabromobenzyl bromide .

Methods of Application or Experimental Procedures

The flame retardants are prepared via the alkylation of toluene or diphenylethane with pentabromobenzyl bromide. The alkylation of the same aromatic molecules by a mixture of pentabromobenzyl bromide and tetrabromoxylylene dibromide results in polymeric flame retardants .

Results or Outcomes

The new flame retardants had a high bromine content of more than 68%. They showed high thermal stability with the onset of thermal decomposition above 360 °C and a maximum rate of weight loss at about 375–410 °C. The newly synthesized flame retardants were tested in different thermoplastics and showed comparable or better flame retardant efficiency and physical properties than the reference commercial flame retardants .

2. Flame Retardants for Polypropylene Block Copolymers

Summary of the Application

Combinations of poly(pentabromobenzyl acrylate) and highly pure and surface treated magnesium hydroxide offer improved flame retardant systems for polypropylene block copolymers .

Methods of Application or Experimental Procedures

The flame retardant blends contribute to good melt flow properties, significant increase of thermal dimensional stability and ease to recycle scraps online or at the end of life of plastic parts .

Results or Outcomes

The flame retardant blends significantly reduce the need for high loadings of antimony trioxide used as a synergist. They also provide drastic smoke reduction during a fire .

Safety And Hazards

According to the safety data sheet, Pentabromobenzyl acrylate may cause eye irritation and skin sensitization . It is classified as a combustible solid . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this substance .

properties

IUPAC Name

(2,3,4,5,6-pentabromophenyl)methyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKDVZMVHOLESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59447-57-3
Record name Poly(pentabromobenzyl acrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59447-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9052719
Record name (Pentabromophenyl)methyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

(Pentabromophenyl)methyl acrylate

CAS RN

59447-55-1
Record name Pentabromobenzyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59447-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059447551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Pentabromophenyl)methyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pentabromophenyl)methyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PROPENOIC ACID, (2,3,4,5,6-PENTABROMOPHENYL)METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K55L5VE7PP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
H Dvir, M Goldraich, M Gottlieb, S Daren… - Polymer degradation and …, 2001 - Elsevier
… to produce poly(pentabromobenzylacrylate) (PBBPA) whose structure is shown in Fig. 1b … A powerful method has been developed for the visualization of pentabromobenzylacrylate in …
Number of citations: 14 www.sciencedirect.com
H Dvir, M Gottlieb, S Daren, E Tartakovsky - Composites science and …, 2003 - Elsevier
Composite materials demand constant improvements in mechanical and flame retardant (FR) properties. The goal of this project is to study the effect of additives on these properties in …
Number of citations: 86 www.sciencedirect.com
L Ferry, JML Cuesta, C Chivas, GMW Hoy… - Polymer degradation and …, 2001 - Elsevier
… Pentabromobenzylacrylate is such a monomer which can homopolymerize or react with polypropylene [8]. It is expected that this compound may also react with the surface modified …
Number of citations: 41 www.sciencedirect.com
M Venier, Y Ma, RA Hites - Environmental science & technology, 2012 - ACS Publications
Seven bromobenzene flame retardants were measured in vapor-phase samples collected at five sites, all near the shores of the North American Great Lakes during 2008–2009, …
Number of citations: 85 pubs.acs.org
H Dvir, M Gottlieb, S Daren - Journal of applied polymer science, 2003 - Wiley Online Library
Pentabromobenzylacrylate (PBBA) is a possible candidate for use as a fire retardant (FR) in polypropylene (PP) composites. While PBBA imparts FR properties to the PP composite, it …
Number of citations: 17 onlinelibrary.wiley.com
A Papachlimitzou, JL Barber, S Losada… - … of Chromatography A, 2012 - Elsevier
This review provides a summary of various analytical methodologies applied to the determination of “novel” brominated flame retardants (NBFRs) in various environmental …
Number of citations: 151 www.sciencedirect.com
Y Ma, M Venier, RA Hites - Environmental science & technology, 2012 - ACS Publications
The 2,4,6-tribromophenoxy moiety is a common structural feature of several brominated flame retardants, and we have previously reported on the environmental concentrations of one …
Number of citations: 47 pubs.acs.org
SC Lee, E Sverko, T Harner, K Pozo, E Barresi… - Environmental …, 2016 - Elsevier
A retrospective analysis was conducted on air samples that were collected in 2005 under the Global Atmospheric Passive Sampling (GAPS) Network around the time period when the …
Number of citations: 47 www.sciencedirect.com
M Someya, G Suzuki, AC Ionas, NM Tue, F Xu… - Emerging …, 2016 - Elsevier
This study investigated the contamination status of 21 emerging flame retardants (FRs) in soils (n = 32) and river sediments (n = 8) from an e-waste recycling (EWR) site in the northern …
Number of citations: 60 www.sciencedirect.com
M Gelmont, M Yuzefovitch, D Yoffe, E Eden, S Levchik - Polymers, 2020 - mdpi.com
In the view of many national and international human health and environmental regulations, polymeric flame retardants are sustainable products. In this work, a series of high molecular …
Number of citations: 10 www.mdpi.com

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